molecular formula C14H17BrN2O2 B2737843 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one CAS No. 1903922-69-9

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one

Cat. No. B2737843
CAS RN: 1903922-69-9
M. Wt: 325.206
InChI Key: HAEJQWOHILNURL-UHFFFAOYSA-N
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Description

The compound “1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-methylbut-2-en-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The molecule also contains a bromopyridinyl group, which is a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a bromine atom attached .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a cyclic structure. The bromopyridinyl group is likely to contribute to the compound’s polarity, while the pyrrolidine ring may impart some degree of rigidity to the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the bromine atom, which is a good leaving group, and the nitrogen atom in the pyrrolidine ring, which can act as a nucleophile or base . Therefore, it could potentially undergo a variety of reactions, including substitution reactions, elimination reactions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom would likely make the compound relatively heavy and potentially more reactive. The pyrrolidine ring could contribute to the compound’s solubility in certain solvents .

Scientific Research Applications

Synthesis and Quantum Mechanical Investigations

  • Efficient Synthesis via Suzuki Cross-Coupling : A study describes the synthesis of novel pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions, showcasing the utility of related bromopyridine compounds in synthesizing complex molecules with potential chiral dopant applications for liquid crystals (Gulraiz Ahmad et al., 2017).

Biological Activities

  • Antibacterial Activity : Novel 4-pyrrolidin-3-cyanopyridine derivatives, synthesized from related bromopyridine substrates, were evaluated for their antimicrobial activity, demonstrating significant potency against various bacterial strains (A. Bogdanowicz et al., 2013).
  • Antimycobacterial Agents : The synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives highlighted the antimicrobial screening against bacterial, fungal strains, and M. tuberculosis, indicating the potential for developing new antimycobacterial agents (Yahya Nural et al., 2018).

Advanced Materials and Ligand Design

  • Iridium Complexes for Organic Light-Emitting Devices : A study on heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands derived from bromopyridine shows the tuning of redox and emission properties, suggesting applications in organic light-emitting devices (S. Stagni et al., 2008).

Chemical Structure and Crystal Engineering

  • Crystal Structure of Schiff Base Compounds : The synthesis of a Schiff base compound from 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine demonstrated significant antibacterial activities, underscoring the role of bromopyridine derivatives in designing compounds with potent biological properties (Wang et al., 2008).

properties

IUPAC Name

1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-3-methylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-10(2)7-14(18)17-6-5-12(9-17)19-13-4-3-11(15)8-16-13/h3-4,7-8,12H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEJQWOHILNURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N1CCC(C1)OC2=NC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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